molecular formula C19H28N4O3 B2943305 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 898424-04-9

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No. B2943305
CAS RN: 898424-04-9
M. Wt: 360.458
InChI Key: FTKHDDFEBFGDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been discussed in various publications. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(diethylamino)ethyl)oxalamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antibiotic Properties

Research has uncovered a tetrahydroquinoline derivative, helquinoline, exhibiting significant biological activity against bacteria and fungi. This compound, derived from cultures of Janibacter limosus, represents a class of natural products with antibiotic potential, highlighting the broader relevance of tetrahydroquinoline derivatives in developing new antimicrobial agents (Asolkar et al., 2004).

Pharmacological Research

Another facet of scientific investigation involves the pharmacological exploration of tetrahydroquinoline derivatives. For instance, compounds with a tetrahydroquinoline core have been studied for their interactions with orexin receptors, which play a significant role in sleep-wake regulation. This research emphasizes the potential of such derivatives in developing therapies for sleep disorders and related neurological conditions (Dugovic et al., 2009).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of novel carboxamide derivatives of 2-quinolones, including compounds structurally related to the specified chemical, have been synthesized and assessed. These studies demonstrate the compounds' efficacy against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial and antitubercular drugs (Kumar et al., 2014).

Synthesis and Structure-Activity Relationship Studies

Efforts to mitigate the hERG K(+) channel inhibition associated with certain tetrahydroquinoline derivatives have led to the development of compounds with reduced cardiac liabilities. These studies are crucial for designing safer pharmaceutical agents, demonstrating the importance of structural modifications in enhancing therapeutic profiles (Kasai et al., 2012).

Antitumor Activities

The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines represent another research avenue. These compounds have shown promising antitumor activities, highlighting the potential for tetrahydroquinoline derivatives in cancer therapy (Fang et al., 2016).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(diethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-4-22(5-2)12-10-20-18(25)19(26)21-16-9-8-15-7-6-11-23(14(3)24)17(15)13-16/h8-9,13H,4-7,10-12H2,1-3H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKHDDFEBFGDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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